molecular formula C11H12F3NO2S B3028473 1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine CAS No. 2101812-74-0

1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine

Cat. No. B3028473
CAS RN: 2101812-74-0
M. Wt: 279.28 g/mol
InChI Key: AINAHTRDIHGOOC-UHFFFAOYSA-N
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Description

The compound "1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine" is a type of aziridine derivative characterized by the presence of a tosyl group (p-toluenesulfonyl) and a trifluoroethyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their high strain and reactivity, making them valuable intermediates in organic synthesis. The tosyl group is a common protecting group for amines and can also act as an activating group for the adjacent aziridine ring, while the trifluoroethyl group can introduce fluorine into target molecules, which is often desirable in pharmaceutical chemistry due to the unique properties that fluorine imparts to organic compounds.

Synthesis Analysis

The synthesis of aziridine derivatives, including those with tosyl and trifluoroethyl substituents, has been explored in several studies. For instance, the synthesis of N-Tosyl-2-(difluoromethyl)aziridine was achieved from p-toluenesulfonamide and β-(difluoromethyl) vinyl sulfonium salt with excellent yield, indicating that similar methodologies could be applied to synthesize related trifluoroethyl aziridines . Additionally, a five-step procedure was developed for the synthesis of cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine, starting from 1-ethoxy-2,2,2-trifluoroethanol, which involved imination, aziridination, ester reduction, hydrogenation, and N-,O-ditosylation steps .

Molecular Structure Analysis

The molecular structure of aziridines is characterized by a three-membered ring containing nitrogen, which imparts significant ring strain and thus high reactivity. The presence of substituents such as tosyl and trifluoroethyl groups can influence the reactivity and stereochemistry of the aziridine ring. For example, the synthesis of disubstituted N-tosyl aziridines with high enantiomeric excess demonstrates the potential for achieving stereocontrolled synthesis of such compounds .

Chemical Reactions Analysis

Aziridines are versatile intermediates that can undergo a variety of chemical reactions. The Rh(II)-catalyzed cycloadditions of 1-tosyl 1,2,3-triazoles with 2H-azirines, for example, enable the synthesis of polysubstituted 3-aminopyrroles and 1,2-dihydropyrazines . The ring-opening reactions of aziridines with nucleophiles are also well-documented, as seen in the conversion of aziridines to 1,2,4-triazines and the selective transformation of cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine into various nitrogen-containing compounds .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Transformation

1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine has been a focal point in synthetic chemistry due to its versatile applications. A key study by Kenis et al. (2013) outlined a comprehensive synthesis procedure for a similar compound, cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine, starting from 1-ethoxy-2,2,2-trifluoroethanol. This process involved multiple steps including imination, aziridination, ester reduction, hydrogenation, and N-,O-ditosylation. The study highlighted the compound's distinctive reactivity with various nucleophiles, paving the way for its use in synthesizing a range of functionalized aziridines, azetidines, and benzo-fused compounds (Kenis et al., 2013).

Precursor to Amino Acids

The compound has been instrumental in the preparation of α-trifluoromethyl-α-amino acids. Katagiri et al. (2011) described the synthesis of optically pure α-trifluoromethyl-α-amino acids from N-tosyl-2-trifluoromethyl-2-alkyloxycarbonylaziridine. This work involved a series of reactions starting from optically pure 2,3-epoxy-1,1,1-trifluoropropane, leading to β-substituted-α-trifluoromethyl-α-amino acids without racemization at the quaternary stereogenic center (Katagiri et al., 2011).

Catalytic Applications

In the field of catalysis, Bera and Roy (2007) explored the reactivity of N-tosyl aziridines with arenes and heteroarenes in the presence of silver hexafluorophosphate. This study demonstrated the efficient formation of β-aryl amine derivatives, showcasing the potential of N-tosyl aziridines in catalytic transformations (Bera & Roy, 2007).

Pharmaceutical Synthesis

Kurosato et al. (2015) reported the preparation of N-Tosyl-2-(difluoromethyl)aziridine and its application in synthesizing difluoromethyl-β-tryptamine analogues. This study highlights the role of such compounds in the synthesis of potential pharmaceuticals, underscoring their significance in medicinal chemistry (Kurosato et al., 2015).

Polymerization and Ring-Opening Studies

The compound's utility extends to polymer science as well. Bakkali-Hassani et al. (2016) investigated the ring-opening polymerization of N-tosyl aziridines, revealing a metal-free route to poly(aziridine)s and related block copolymers. This research opens avenues for novel polymer synthesis using aziridine derivatives (Bakkali-Hassani et al., 2016).

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-(2,2,2-trifluoroethyl)aziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2S/c1-8-2-4-10(5-3-8)18(16,17)15-7-9(15)6-11(12,13)14/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINAHTRDIHGOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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